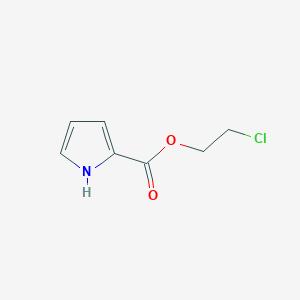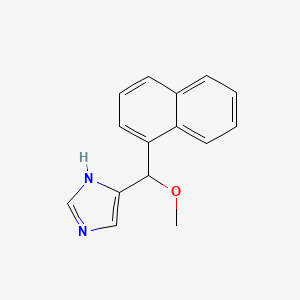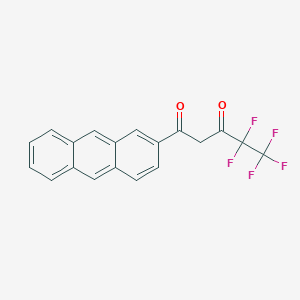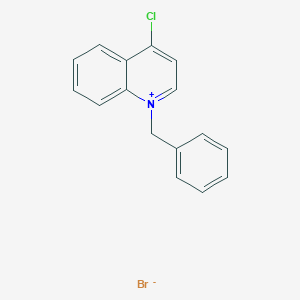
1-Benzyl-4-chloroquinolin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-chloroquinolin-1-ium bromide is a quaternary ammonium compound with the molecular formula C16H14ClN2Br. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a benzyl group and a chlorine atom, along with a bromide counterion.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-chloroquinolin-1-ium bromide typically involves the quaternization of 4-chloroquinoline with benzyl bromide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The crude product is purified by recrystallization from a suitable solvent .
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. For instance, photochemical benzylic bromination using N-bromosuccinimide (NBS) in the presence of a catalyst can be employed to produce the benzyl bromide intermediate, which is then reacted with 4-chloroquinoline under controlled conditions .
Analyse Des Réactions Chimiques
1-Benzyl-4-chloroquinolin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the quinoline moiety is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Benzyl-4-chloroquinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. .
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-chloroquinolin-1-ium bromide involves its interaction with cellular components such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-chloroquinolin-1-ium bromide can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline: Known for its antimicrobial properties, it differs in its functional groups and biological activities.
Quinine: A well-known antimalarial agent, quinine has a different substitution pattern on the quinoline ring.
Nalidixic Acid: An antibacterial agent, it shares the quinoline core but has different substituents and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
845883-53-6 |
|---|---|
Formule moléculaire |
C16H13BrClN |
Poids moléculaire |
334.64 g/mol |
Nom IUPAC |
1-benzyl-4-chloroquinolin-1-ium;bromide |
InChI |
InChI=1S/C16H13ClN.BrH/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16;/h1-11H,12H2;1H/q+1;/p-1 |
Clé InChI |
XCMPAQIVLULQNS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=C(C3=CC=CC=C32)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
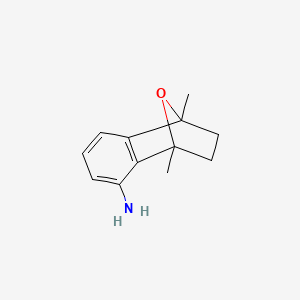
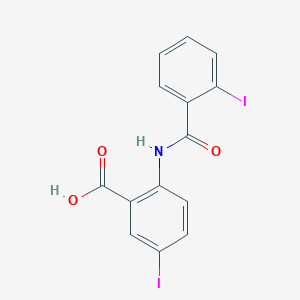
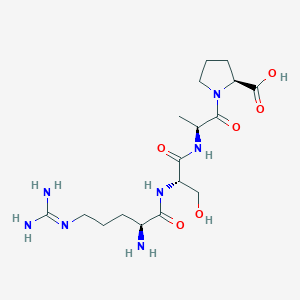
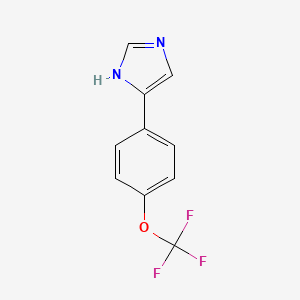

![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
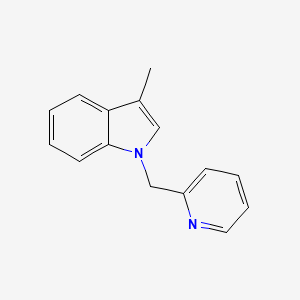
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
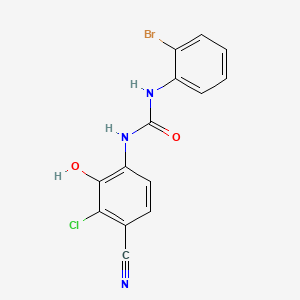
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
